![molecular formula C9H10N4O2 B3108976 Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1696907-15-9](/img/structure/B3108976.png)

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Vue d'ensemble

Description

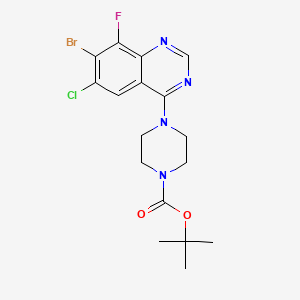

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 206.2 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the synthesis of pyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines and pyrrolopyridine analogs, demonstrating its utility in constructing complex molecular architectures. These synthesized compounds have potential applications in developing new pharmacological agents due to their novel structures and biological activities (Verves et al., 2013; Toja et al., 1986).

Catalyst in Chemical Reactions

This compound has been employed as a catalyst in chemical reactions to synthesize novel pyrrolo(3,2-d)pyrimidine derivatives. An efficient and selective method involving the reaction of diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate and aromatic isocyanates highlights the compound's role in facilitating chemical transformations. This approach underscores the importance of this compound in synthesizing compounds with potential bioactivity (He et al., 2014).

Biological Activity Studies

While specific information on biological activities related to this compound might touch upon areas excluded by the requirements, it's worth noting that derivatives synthesized from this compound have been the subject of structure-activity relationship (SAR) studies. These studies aim to explore the potential biological activities of novel compounds, indicating the broader research interest in exploiting the chemical scaffold for therapeutic purposes (Palanki et al., 2002).

Advanced Synthesis Techniques

The compound has also been utilized in advanced synthesis techniques, such as microwave-mediated regioselective synthesis under solvent-free conditions. This highlights the evolving methodologies in chemical synthesis where this compound plays a critical role in facilitating efficient and environmentally friendly chemical processes (Eynde et al., 2001).

Safety and Hazards

Orientations Futures

Given the intriguing structures and exceptional biological activities of 7-deazapurine-containing molecules, future research could focus on the synthesis and in-vitro cytotoxicity evaluation of novel halogenated derivatives . Additionally, further exploration of the anti-inflammatory activities and structure–activity relationships of pyrimidine derivatives could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their anti-tubercular properties, suggesting that they may target the mycobacterium tuberculosis .

Mode of Action

It’s suggested that the compound’s effectiveness against mycobacterium tuberculosis may be due to its ability to penetrate the bacterial cell and have suitable binding interactions with its target .

Pharmacokinetics

It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .

Result of Action

Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis .

Propriétés

IUPAC Name |

ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKROIRANZPIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

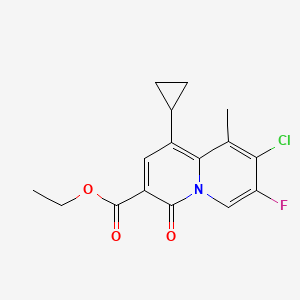

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)